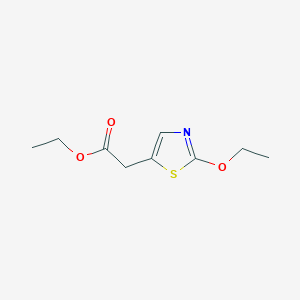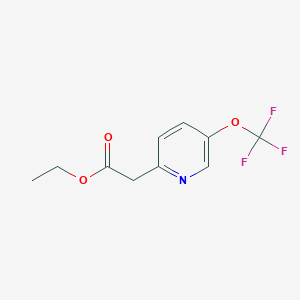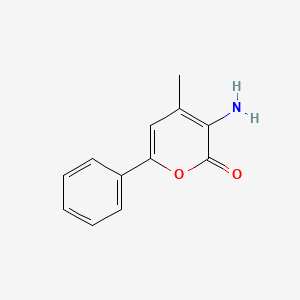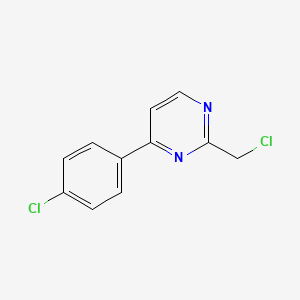![molecular formula C32H22Br2 B12628325 9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene CAS No. 919295-48-0](/img/structure/B12628325.png)
9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene: is a complex organic compound that belongs to the class of fluorene derivatives This compound is characterized by its unique structure, which includes a biphenyl group, two bromine atoms, and a methylphenyl group attached to a fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Suzuki Coupling: The biphenyl and methylphenyl groups can be introduced via Suzuki coupling reactions. This involves the reaction of the dibromo-fluorene with boronic acid derivatives of biphenyl and methylphenyl in the presence of a palladium catalyst and a base like potassium carbonate.
Purification: The final product is typically purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine atoms, converting them into hydrogen atoms or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dehalogenated fluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Photonic Materials: Its unique structure makes it suitable for use in photonic devices, including lasers and optical sensors.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescence properties are exploited in biological imaging and diagnostic applications.
Drug Delivery: Research is ongoing to explore its potential as a carrier for drug delivery systems due to its ability to interact with biological membranes.
Industry:
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Wirkmechanismus
The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. In organic electronics, it functions by facilitating charge transport and light emission through its conjugated system. In biological applications, its fluorescence properties enable it to act as a probe, binding to specific biomolecules and emitting light upon excitation.
Vergleich Mit ähnlichen Verbindungen
9,9-Dimethyl-2,7-dibromo-9H-fluorene: Similar structure but with dimethyl groups instead of biphenyl and methylphenyl groups.
2,7-Dibromo-9,9-diphenyl-9H-fluorene: Contains diphenyl groups instead of biphenyl and methylphenyl groups.
Uniqueness:
Structural Complexity: The presence of both biphenyl and methylphenyl groups in 9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene provides unique electronic and steric properties that differentiate it from other fluorene derivatives.
Enhanced Properties: The combination of these groups enhances the compound’s electronic and optical properties, making it more suitable for specific applications in organic electronics and photonics.
This detailed article provides a comprehensive overview of 9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
919295-48-0 |
|---|---|
Molekularformel |
C32H22Br2 |
Molekulargewicht |
566.3 g/mol |
IUPAC-Name |
2,7-dibromo-9-(4-methylphenyl)-9-(4-phenylphenyl)fluorene |
InChI |
InChI=1S/C32H22Br2/c1-21-7-11-24(12-8-21)32(25-13-9-23(10-14-25)22-5-3-2-4-6-22)30-19-26(33)15-17-28(30)29-18-16-27(34)20-31(29)32/h2-20H,1H3 |
InChI-Schlüssel |
PERLDGKRJKQXMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate](/img/structure/B12628244.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)



![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![(9E)-4H-Imidazo[4,5-b][1,4]diazocine](/img/structure/B12628321.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid](/img/structure/B12628322.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
![[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12628340.png)

